molecular formula C7H9BrN2O B1292394 5-Bromo-2-propoxypyrimidine CAS No. 886365-64-6

5-Bromo-2-propoxypyrimidine

Cat. No. B1292394
CAS RN: 886365-64-6
M. Wt: 217.06 g/mol
InChI Key: XRSHLCWIQIJJDH-UHFFFAOYSA-N
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Description

5-Bromo-2-propoxypyrimidine is a brominated pyrimidine derivative, which is a class of compounds that have garnered interest due to their potential applications in medicinal chemistry and as intermediates in organic synthesis. Pyrimidine itself is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.

Synthesis Analysis

The synthesis of brominated pyrimidines can be achieved through various methods. For instance, the synthesis of 5-bromo-2-iodopyrimidine, a closely related compound, involves a simple procedure that allows for the use of the compound in selective palladium-catalysed cross-coupling reactions, which are efficient for the synthesis of many substituted pyrimidine compounds . Similarly, 5-bromodeoxyuridine, another related compound, can be synthesized and used to detect DNA replication . These methods highlight the versatility of brominated pyrimidines in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of brominated pyrimidines has been studied using various techniques. For example, the crystal and molecular structure of (E)-5-(2-bromovinyl-2'-deoxyuridine) has been determined, showing conformational features similar to thymidine, with the ribofuranose rings assuming a C(3')-exo form . This detailed analysis of the molecular structure is crucial for understanding the reactivity and interaction of these compounds with biological targets.

Chemical Reactions Analysis

Brominated pyrimidines participate in a variety of chemical reactions. They can be used as intermediates in palladium-catalysed cross-coupling reactions to synthesize diverse pyrimidine compounds . Additionally, they can undergo ring rearrangement reactions, as seen with 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, which can be converted into [1,5-c] analogues through Dimroth rearrangement . These reactions demonstrate the chemical versatility and utility of brominated pyrimidines in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrimidines are influenced by their molecular structure. Spectroscopic investigations, including FT-IR, FT-RAMAN, NMR, and UV-Vis, along with computational analysis, have been conducted to understand these properties. For example, 5-bromo-2-hydroxy pyrimidine has been studied to determine its molecular geometry, vibrational wavenumbers, and electronic properties . Such studies are essential for the design and development of new compounds with desired physical and chemical characteristics.

Safety and Hazards

The safety data sheet for a related compound, 5-Bromopyrimidine, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

5-bromo-2-propoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-2-3-11-7-9-4-6(8)5-10-7/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSHLCWIQIJJDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC=C(C=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633579
Record name 5-Bromo-2-propoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886365-64-6
Record name 5-Bromo-2-propoxypyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-propoxypyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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